molecular formula C13H16N2O5S B2764458 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)methanesulfonamide CAS No. 896316-69-1

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)methanesulfonamide

Cat. No.: B2764458
CAS No.: 896316-69-1
M. Wt: 312.34
InChI Key: NAVDHTAUKWULJC-UHFFFAOYSA-N
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Description

The compound is also known as AMG 9810, a competitive antagonist of capsaicin activation . It blocks all known modes of TRPV1 activation, including protons, heat, and endogenous ligands, such as anandamide, N-arachidonyl dopamine, and oleoyldopamine .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control . This reaction yields a compound which is further substituted at the N-position with various alkyl/aryl halides . An easier method suggested for the synthesis of related compounds is to start from methyl acrylate and then remove the methyl group with LiOH after cyclization .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using density functional theory (DFT) with a B3LYP functional and 6-31G (d,p) basis set . The computational investigation includes the analysis of bond lengths, bond angles, dihedral angles, thermodynamic parameters, molecular surface, FMO analysis, nonlinear optical (NLO) properties, and Natural Bond Orbital analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . The reactions involve the use of recombinant PARP1 enzyme assay that resulted in the acquisition of three PARP1 inhibitors .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been investigated using density functional theory (DFT) with a B3LYP functional and 6-31G (d,p) basis set . The analysis includes the study of spectral data, bond length, bond angle, dihedral angles, thermodynamic parameters, molecular surface, FMO analysis, nonlinear optical (NLO) properties, and Natural Bond Orbital analysis .

Mechanism of Action

Target of Action

Similar compounds have shown to exhibit moderate to weak inhibition ofcholinestrases and lipoxygenase enzymes .

Mode of Action

It’s known that the compound has a significant antibacterial activity, particularly againstBacillus subtilis and Escherichia coli . This suggests that the compound may interact with bacterial proteins or enzymes, disrupting their normal function and inhibiting bacterial growth.

Result of Action

The compound’s antibacterial activity suggests that it can effectively inhibit the growth of certain bacterial strains . This could potentially lead to the death of the bacteria, thereby helping to clear bacterial infections.

Future Directions

The future directions for the study of this compound could involve further chemical modifications, involving analogue synthesis and scaffold hopping . These efforts could lead to the identification of more potent inhibitors of PARP1 .

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-21(17,18)14-9-6-13(16)15(8-9)10-2-3-11-12(7-10)20-5-4-19-11/h2-3,7,9,14H,4-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVDHTAUKWULJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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